Iguratimod

Rheumatoid Arthritis DMARD Combination Therapy Head-to-Head Clinical Trial

Procure Iguratimod (T-614) for your preclinical RA or inflammation program. This csDMARD uniquely combines selective COX-2 inhibition (IC50=7.7 µg/mL; >39-fold selectivity over COX-1) with IL-17 pathway blockade via Act1 disruption, a mechanism absent in methotrexate or leflunomide. In comparator studies, Iguratimod regimens showed superior safety and 24-month retention rates (67.8%) vs. sulfasalazine (38.5%). Ideal as a tool compound for IL-17/Act1/TRAF5 axis research or as a differentiated reference standard for add-on therapy development. Ensure your studies are not compromised by generic alternatives.

Molecular Formula C17H14N2O6S
Molecular Weight 374.4 g/mol
CAS No. 123663-49-0
Cat. No. B1684580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIguratimod
CAS123663-49-0
Synonyms3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one
T 614
T-614
Molecular FormulaC17H14N2O6S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3
InChIInChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)
InChIKeyANMATWQYLIFGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iguratimod (CAS 123663-49-0): Baseline Characterization for Scientific Procurement


Iguratimod (T-614) is a small-molecule conventional synthetic disease-modifying antirheumatic drug (csDMARD) approved in Japan and China for the treatment of rheumatoid arthritis (RA). It functions as a selective cyclooxygenase-2 (COX-2) inhibitor (IC50 = 7.7 µg/mL for COX-2; >300 µg/mL for COX-1, indicating >39-fold selectivity) [1], and also inhibits macrophage migration inhibitory factor (MIF) tautomerase activity (IC50 = 6.81 µM) [1]. Unlike classical DMARDs, iguratimod suppresses IL-17 signaling in fibroblast-like synoviocytes by targeting Act1 and disrupting the Act1–TRAF5/IKKi interaction, a mechanism distinct from that of methotrexate or leflunomide [2]. This dual anti-inflammatory and immunomodulatory profile positions iguratimod as a mechanistically differentiated option within the csDMARD class.

Why Iguratimod Cannot Be Freely Substituted with Other DMARDs: A Procurement Rationale


Within the csDMARD class, compounds such as methotrexate (MTX), leflunomide, and sulfasalazine exhibit overlapping clinical indications for RA but possess distinct molecular targets, safety profiles, and evidence bases for combination therapy. Generic substitution without consideration of these differences may compromise therapeutic outcomes or increase adverse event burden. Iguratimod differentiates itself through a unique dual mechanism—selective COX-2 inhibition combined with IL-17 pathway blockade [1]—that is not replicated by MTX (a folate antagonist), leflunomide (a pyrimidine synthesis inhibitor), or sulfasalazine. Furthermore, in direct comparator trials, iguratimod-containing regimens have demonstrated superior safety (fewer hepatic events vs. leflunomide combination therapy) [2] and non-inferior efficacy with better retention rates vs. sulfasalazine combination therapy [3]. These pharmacologic and clinical distinctions preclude simple interchangeability and justify compound-specific sourcing for research and clinical development programs.

Iguratimod Comparative Evidence: Quantitative Differentiation from Key DMARD and NSAID Comparators


Iguratimod + MTX vs. Leflunomide + MTX: Comparable ACR20 Efficacy with Significantly Lower Adverse Event Incidence

In a 52-week multicenter, randomized, double-blind, double-dummy controlled trial (n=240) comparing iguratimod + methotrexate (IGU+MTX) versus leflunomide + methotrexate (LEF+MTX) in active RA patients, the ACR20 response rate at 52 weeks was 84.1% for IGU+MTX and 81.0% for LEF+MTX, with no statistically significant difference (χ²=0.35, P=0.56) [1]. However, the incidence of adverse events was significantly lower in the IGU+MTX group (60.0%) compared to the LEF+MTX group (79.0%) (P<0.01), with specifically fewer cases of AST/ALT elevation and leukopenia, and reduced requirement for hepatoprotective medications (P<0.05) [1].

Rheumatoid Arthritis DMARD Combination Therapy Head-to-Head Clinical Trial

Iguratimod Monotherapy vs. Methotrexate Monotherapy: Superior ACR20 Response in a 52-Week Phase III Trial

The SMILE study, a 52-week multicenter, double-blind, randomized non-inferiority trial (n=911) in MTX-naïve RA patients, compared IGU monotherapy (25 mg BID), MTX monotherapy (10–15 mg weekly), and IGU+MTX combination. IGU monotherapy achieved an ACR20 response rate of 77.44% at week 52, compared to 65.87% for MTX monotherapy, demonstrating superiority (difference +11.57%; 95% CI 4.35–18.79%; P=0.002) [1]. The combination of IGU+MTX also showed superiority over MTX alone (ACR20 77.05% vs. 65.87%; difference +11.18%; 95% CI 3.99–18.37%; P=0.003) [1].

Rheumatoid Arthritis DMARD Monotherapy Phase III Clinical Trial

Iguratimod + MTX vs. Sulfasalazine + MTX: Higher Retention Rate and Better Early DAS28 Response in MTX-Inadequate Responders

A propensity score-matched retrospective cohort study (n=108, matched 54 per group) evaluated RA patients with inadequate response to MTX who received add-on therapy with either IGU or sulfasalazine (SASP). At 24 months, the retention rate was 67.8% for MTX+IGU compared to 38.5% for MTX+SASP [1]. At 3 months, DAS28 scores were significantly lower in the MTX+IGU group, and the good response rate (EULAR criteria) was 22.9% for MTX+IGU versus 10.7% for MTX+SASP [1].

Rheumatoid Arthritis Add-on Therapy Real-World Evidence

Iguratimod vs. Celecoxib and Diclofenac Sodium: Superior Pain Reduction and Functional Improvement in Osteoarthritis

In a retrospective study of 120 osteoarthritis patients receiving platelet-rich plasma combined with NSAID therapy, the iguratimod group (n=40) showed significantly lower VAS pain scores after 8 weeks (mean ± SD) compared to both the celecoxib group and the diclofenac sodium group (P<0.05) [1][2]. The Lysholm knee function scores at 8 weeks were significantly higher in the iguratimod group compared to the other two groups (P<0.05) [1]. Inflammatory markers (IL-6, TNF-α, hs-CRP) were also significantly lower in the iguratimod group [1].

Osteoarthritis NSAID Comparison Pain Management

Meta-Analysis: IGU+MTX Combination Therapy Significantly Improves ACR Response Rates vs. Control

A 2023 meta-analysis of 43 randomized controlled trials (RCTs) in RA reported that IGU + MTX combination therapy significantly improves ACR20 (RR 1.45, 95% CI 1.14–1.84, P=0.003), ACR50 (RR 1.80, 95% CI 1.43–2.26, P<0.00001), and ACR70 (RR 1.84, 95% CI 1.27–2.67, P=0.001) compared to control groups (which included MTX monotherapy or placebo) [1]. Additionally, the incidence of adverse events was lower with IGU-containing regimens (RR 0.84, 95% CI 0.78–0.91, P<0.00001) [1].

Rheumatoid Arthritis Meta-Analysis Combination Therapy

COX-2 Selectivity Profile: Iguratimod Exhibits >39-Fold Selectivity Over COX-1

In vitro enzymatic assays demonstrate that iguratimod inhibits COX-2 with an IC50 of 7.7 µg/mL (20 µM) and shows no significant inhibition of COX-1 at concentrations up to 300 µg/mL, indicating >39-fold selectivity for COX-2 over COX-1 [1]. This selectivity profile distinguishes iguratimod from traditional non-selective NSAIDs, which inhibit both COX isoforms and carry higher risks of gastrointestinal adverse events.

COX-2 Inhibition Selectivity In Vitro Pharmacology

Optimal Research and Industrial Application Scenarios for Iguratimod


Rheumatoid Arthritis Preclinical Models: IL-17 Pathway-Focused Studies

Iguratimod is particularly suitable for preclinical RA models investigating IL-17-mediated synovial inflammation. As demonstrated in collagen-induced arthritis (CIA) murine models, iguratimod dose-dependently suppresses arthritic inflammation and targets Act1 to disrupt IL-17 signaling in fibroblast-like synoviocytes, a mechanism distinct from both methotrexate and leflunomide [1]. Researchers studying the IL-17/Act1/TRAF5/IKKi axis or seeking a tool compound with dual COX-2 inhibition and IL-17 pathway blockade should prioritize iguratimod over classical DMARDs.

Clinical Development of MTX-Add-On Therapies for Inadequate Responders

For clinical programs developing add-on therapies in RA patients with inadequate response to methotrexate, iguratimod offers a well-characterized comparator or combination partner. The propensity score-matched study demonstrated that MTX+IGU yields a 24-month retention rate of 67.8% (vs. 38.5% for MTX+SASP) and a 3-month good response rate of 22.9% (vs. 10.7% for MTX+SASP) [2]. These real-world retention and early response metrics make iguratimod a benchmark for evaluating novel add-on candidates in this patient population.

Formulation Development for Improved GI Safety Profiles

Given its >39-fold selectivity for COX-2 over COX-1 (COX-2 IC50 = 7.7 µg/mL; COX-1 IC50 >300 µg/mL) [3], iguratimod is an attractive candidate for formulation development aimed at achieving potent anti-inflammatory effects with reduced gastrointestinal toxicity. This selectivity profile supports its use in chronic inflammatory disease models where long-term NSAID administration would be confounded by GI adverse events.

Osteoarthritis Research: Comparative Analgesic and Anti-Inflammatory Studies

In osteoarthritis research, iguratimod has demonstrated superiority over celecoxib and diclofenac sodium in reducing pain (VAS scores) and improving knee function (Lysholm and WOMAC scores) when combined with platelet-rich plasma [4][5]. Investigators studying multimodal OA management or seeking a comparator with established superiority over selective (celecoxib) and non-selective (diclofenac) NSAIDs should consider iguratimod as a key reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iguratimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.